

An In-depth Technical Guide to Aromatic Nitrile Isomers of C10H11N

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,5-Dimethylphenylacetonitrile*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aromatic nitrile isomers with the chemical formula C10H11N. The document details the IUPAC nomenclature, physical and spectroscopic properties, and established experimental protocols for the synthesis and analysis of these compounds. Furthermore, it explores their relevance in medicinal chemistry and drug development, offering valuable insights for professionals in the field.

IUPAC Nomenclature and Structural Isomers

The aromatic nitriles of C10H11N can be categorized into two main groups: substituted benzonitriles, where the nitrile group is directly attached to the benzene ring, and phenylalkanenitriles, where the nitrile group is part of an alkyl side chain attached to a phenyl group. A systematic identification of the isomers is presented below.

Substituted Benzonitriles

These isomers are derivatives of benzonitrile (C6H5CN) with alkyl substituents totaling four carbon atoms.

- Propylbenzonitrile Isomers:
 - 4-Propylbenzonitrile
 - 3-Propylbenzonitrile

- 2-Propylbenzonitrile
- 4-(Propan-2-yl)benzonitrile (4-Isopropylbenzonitrile)[[1](#)]
- 3-(Propan-2-yl)benzonitrile (3-Isopropylbenzonitrile)
- 2-(Propan-2-yl)benzonitrile (2-Isopropylbenzonitrile)[[2](#)]
- Ethylmethylbenzonitrile Isomers:
 - 2-Ethyl-3-methylbenzonitrile
 - 2-Ethyl-4-methylbenzonitrile
 - 2-Ethyl-5-methylbenzonitrile
 - 2-Ethyl-6-methylbenzonitrile
 - 3-Ethyl-2-methylbenzonitrile
 - 3-Ethyl-4-methylbenzonitrile
 - 3-Ethyl-5-methylbenzonitrile
 - 4-Ethyl-2-methylbenzonitrile
 - 4-Ethyl-3-methylbenzonitrile
- Trimethylbenzonitrile Isomers:
 - 2,3,4-Trimethylbenzonitrile
 - 2,3,5-Trimethylbenzonitrile
 - 2,3,6-Trimethylbenzonitrile
 - 2,4,5-Trimethylbenzonitrile
 - 2,4,6-Trimethylbenzonitrile

- 3,4,5-Trimethylbenzonitrile

Phenylalkanenitrile Isomers

In these isomers, a phenyl group is a substituent on an alkyl nitrile chain.

- Phenylbutanenitrile Isomers:

- 2-Phenylbutanenitrile[3]
- 3-Phenylbutanenitrile[4]
- 4-Phenylbutanenitrile[5]
- 2-Methyl-3-phenylpropanenitrile

Physicochemical and Spectroscopic Data

The following tables summarize the available quantitative data for various C10H11N aromatic nitrile isomers, facilitating easy comparison.

Table 1: Physical Properties of C10H11N Aromatic Nitrile Isomers

IUPAC Name	CAS Number	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL)	Refractive Index (n ₂₀ /D)
4-Propylbenzonitrile	60484-66-4	145.20	-	-	-
4-(Propan-2-yl)benzonitrile	13816-33-6	145.20	88-90 (5 mmHg) ^[6]	-	1.5180 ^[6]
2-Phenylbutane nitrile	769-68-6	145.20	-	-	-
3-Phenylbutane nitrile	20132-76-7	145.20	-	-	-
4-Phenylbutane nitrile	2046-18-6	145.20	-	-	-

Table 2: Spectroscopic Data References for C₁₀H₁₁N Aromatic Nitrile Isomers

IUPAC Name	1H NMR	13C NMR	Mass Spectrometry	IR Spectroscopy
4-(Propan-2-yl)benzonitrile	Available[1]	Available[1]	Available[1][7]	Available[1]
2-Phenylbutanenitrile	Available	Available	Available	Available
3-Phenylbutanenitrile	Available	Available[4]	Available[4]	Available[4]
4-Phenylbutanenitrile	Available[5]	Available[5]	Available[5]	Available[5]

Experimental Protocols

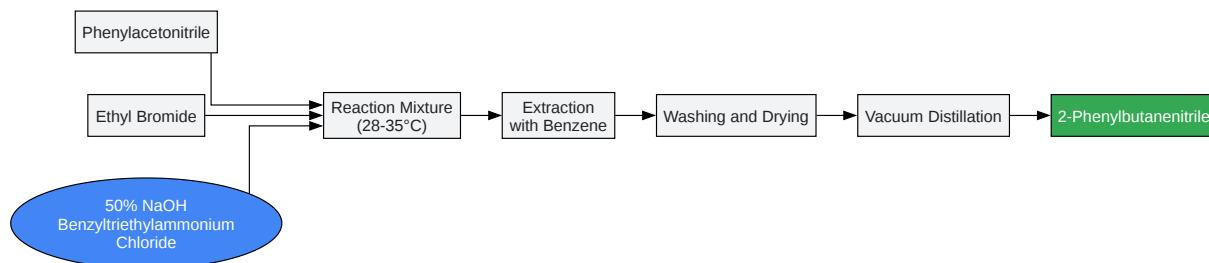
This section provides detailed methodologies for the synthesis and analysis of key C₁₀H₁₁N aromatic nitrile isomers.

Synthesis of 2-Phenylbutanenitrile

A common method for the synthesis of 2-phenylbutanenitrile is the alkylation of phenylacetonitrile.

- Reaction: Phenylacetonitrile is reacted with an ethyl halide (e.g., ethyl bromide) in the presence of a strong base and a phase-transfer catalyst.
- Procedure:
 - A reaction flask is charged with 50% aqueous sodium hydroxide, phenylacetonitrile, and a phase-transfer catalyst such as benzyltriethylammonium chloride.
 - Ethyl bromide is added dropwise while maintaining the reaction temperature between 28–35 °C.

- After the addition is complete, the mixture is stirred for an additional 2 hours.
- The reaction mixture is then cooled, and the product is extracted using an organic solvent (e.g., benzene).
- The organic layer is washed, dried, and the solvent is removed under reduced pressure.
- The final product is purified by vacuum distillation.[8]



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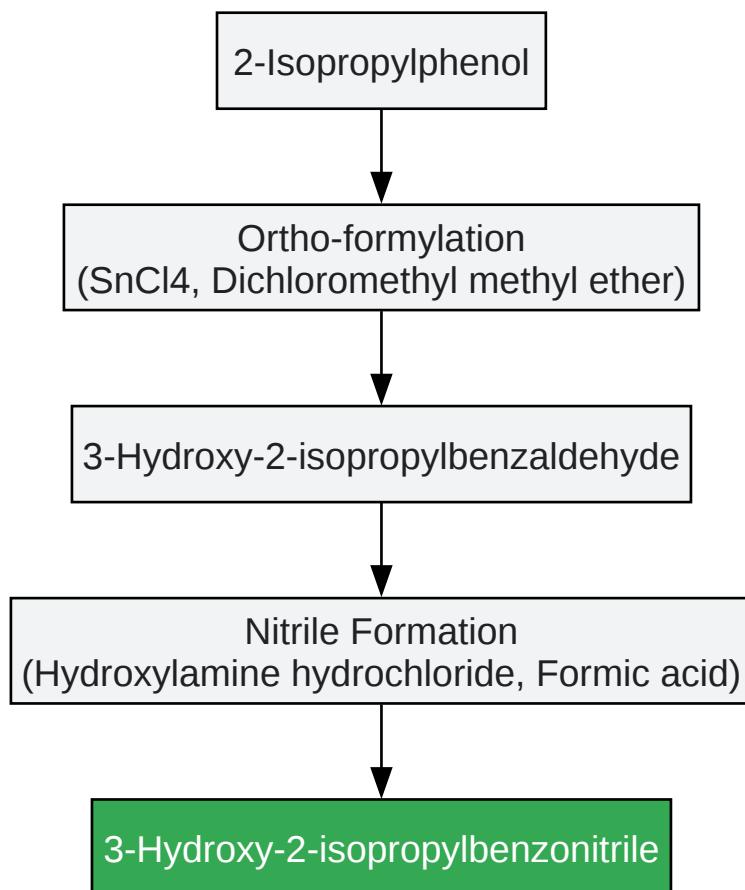
Figure 1: Workflow for the synthesis of 2-phenylbutanenitrile.

Synthesis of 3-Hydroxy-2-isopropylbenzonitrile

This synthesis involves an electrophilic aromatic substitution followed by the conversion of an aldehyde to a nitrile.

- Principle: The synthesis starts with the ortho-formylation of 2-isopropylphenol to introduce an aldehyde group, which is then converted to a nitrile.[9]
- Step 1: Ortho-formylation of 2-isopropylphenol
 - Dissolve 2-isopropylphenol in dichloromethane and cool to 0 °C.

- Slowly add tin(IV) chloride, followed by the dropwise addition of dichloromethyl methyl ether, keeping the temperature below 5 °C.
- Stir at 0 °C for 1 hour, then at room temperature for 4 hours.
- Quench the reaction with ice-cold 1M HCl.
- Extract the product with dichloromethane, wash, dry, and concentrate to yield crude 3-hydroxy-2-isopropylbenzaldehyde.[9]
- Step 2: Conversion of Aldehyde to Nitrile
 - To the crude aldehyde, add formic acid and hydroxylamine hydrochloride.
 - Heat the mixture to reflux for 3 hours.
 - Cool the reaction and pour it into ice water.
 - Extract the product with ethyl acetate, wash, dry, and concentrate.
 - Purify the crude product by column chromatography to obtain 3-hydroxy-2-isopropylbenzonitrile.[9]



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Figure 2: Synthetic pathway for 3-hydroxy-2-isopropylbenzonitrile.

General Protocol for NMR Spectroscopic Analysis

- Sample Preparation: Dissolve 5-10 mg of the nitrile compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
- Data Acquisition: For ¹H NMR, standard parameters include a 90° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is commonly used.

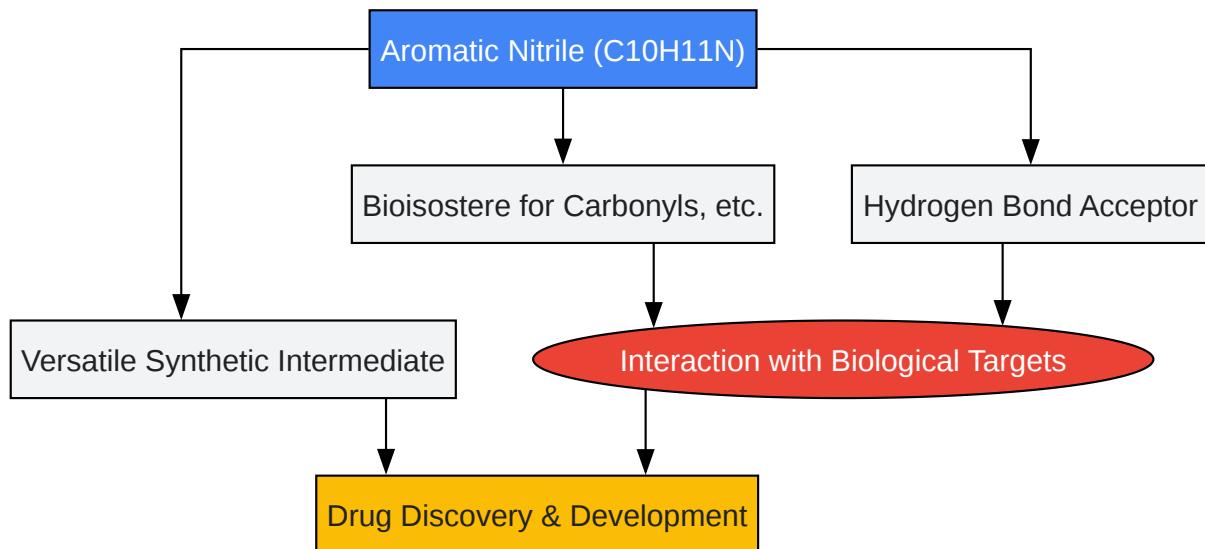
General Protocol for FT-IR Spectroscopic Analysis

- **Sample Preparation:** For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** A background spectrum is first recorded. The sample is then scanned, and the resulting spectrum is typically an average of multiple scans to improve the signal-to-noise ratio. The characteristic nitrile (C≡N) stretching vibration is expected in the range of 2220-2260 cm^{-1} .

Relevance in Drug Development and Medicinal Chemistry

Aromatic nitriles are important pharmacophores and versatile intermediates in the synthesis of pharmaceuticals. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding with biological targets.

- 2-Phenylbutanenitrile and its derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds. The presence of both the nitrile group and the phenyl ring allows for diverse chemical transformations, making it a versatile building block in medicinal chemistry.
- Substituted benzonitriles have been investigated for a range of biological activities, including as aromatase inhibitors for cancer therapy and as agents for mood disorders. The specific substitution pattern on the benzene ring plays a crucial role in determining the biological activity.



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Figure 3: Role of aromatic nitriles in drug development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Aromatic Nitrile Isomers of C10H11N]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b100795#iupac-name-for-c10h11n-aromatic-nitrile>

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